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molecular formula C18H20O B8449747 1-(4-Phenylphenyl)cyclohexan-1-ol

1-(4-Phenylphenyl)cyclohexan-1-ol

Cat. No. B8449747
M. Wt: 252.3 g/mol
InChI Key: PCOYLFZJSZSRDP-UHFFFAOYSA-N
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Patent
US06900353B2

Procedure details

1-(4-Phenylphenyl)cyclohexan-1-ol (6.30 g, 24.9 mmol), p-toluenesulfonic acid (500 mg) and toluene (200 mL) were mixed together in a 500 mL 3 neck flask fitted with a thermometer and dean stark trap and stirred at reflux for 4 hours under a nitrogen atmosphere. The reaction was then let cool to room temperature and concentrated under reduced vacuum. The resulting semi-solid was taken into methylene chloride, washed once with water, dried over potassium carbonate, filtered, and concentrated under reduced vacuum to yield 6.13 g as a solid. This material was purified via silica gel chromatography employing the Water's Prep 2000 and eluting with a solvent of hexane/methylene chloride 9:1 to yield the intermediate title compound (5.80 g, 99%) as a white solid. Fd M.S. 234.2 (M*).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13]3(O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]3)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:13]1([C:10]2[CH:9]=[CH:8][C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:12][CH:11]=2)[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)C1(CCCCC1)O
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
3
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a thermometer and dean stark trap
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours under a nitrogen atmosphere
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum
CUSTOM
Type
CUSTOM
Details
to yield 6.13 g as a solid
CUSTOM
Type
CUSTOM
Details
This material was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with a solvent of hexane/methylene chloride 9:1

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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